3-Oxo ziprasidone
Overview
Description
3-Oxo ziprasidone: is a derivative and impurity of ziprasidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder . . It is structurally related to ziprasidone and shares some pharmacological properties, making it a subject of interest in pharmaceutical research.
Mechanism of Action
Target of Action
3-Oxo Ziprasidone, also known as 5-(2-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6-chloroindoline-2,3-dione, is an atypical antipsychotic . It exhibits high binding affinity for select dopamine (D2), serotonin (5-HT2A, 5-HT2C, 5-HT1A, 5-HT1B/1D, 5-HT7), and adrenergic (α1) receptors . These receptors play crucial roles in mood regulation, cognition, and behavior .
Mode of Action
It is believed to work by blocking the action of dopamine and serotonin in the brain . This helps to balance these neurotransmitters, which can alleviate symptoms of schizophrenia and bipolar disorder .
Biochemical Pathways
Ziprasidone is heavily metabolized in the liver, with less than 5% of the drug excreted unchanged in the urine . The primary reductive pathway is catalyzed by aldehyde oxidase, while two other less prominent oxidative pathways are catalyzed by CYP3A4 . Based on the structures of its metabolites, four routes of metabolism of ziprasidone were identified: N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, oxidation at sulfur resulting in the formation of sulfoxide and sulfone, reductive cleavage of the benzisothiazole moiety, and hydration of the C=N bond .
Pharmacokinetics
Ziprasidone is rapidly absorbed, and the peak serum concentration of unchanged drug occurs at 2 to 6 hours post-dose . The absorption of ziprasidone is increased up to two-fold in the presence of food . The drug is extensively metabolized, and only a small amount (<5% of the administered dose) is excreted in urine and feces as unchanged drug .
Result of Action
At the molecular level, this compound has been shown to effectively block the cell cycle at the G1-S phase and induce cancer cell death . At the cellular level, it has been found to impair lysosomal function affecting autophagy and autophagosome clearance, and increasing intracellular lipids and sterols .
Action Environment
Environmental factors such as food intake significantly influence the action, efficacy, and stability of this compound. The absorption of ziprasidone is increased up to two-fold in the presence of food . Therefore, it is recommended to take the drug with food to ensure optimal, reliable, dose-dependent bioavailability . Furthermore, co-administration of certain medications, such as lorazepam and valproic acid, can significantly influence the clearance of ziprasidone .
Biochemical Analysis
Biochemical Properties
3-Oxo Ziprasidone interacts with various enzymes and proteins. It is a compound related to Ziprasidone, which is a combined serotonin (5HT2) and dopamine (D2) receptor antagonist . This suggests that this compound may also interact with these receptors, influencing biochemical reactions in the body.
Cellular Effects
Ziprasidone has been shown to influence cell function by interacting with various cell signaling pathways and affecting gene expression . For instance, it has been found to activate AMPK, increasing the autophagic flux and reducing intracellular lipids .
Molecular Mechanism
Ziprasidone, the parent compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study on Ziprasidone has established a population pharmacokinetics model, providing a scientific reference for individualized dosing of Ziprasidone and optimizing treatment strategies .
Dosage Effects in Animal Models
Research on Ziprasidone has shown that it was effective at a dosage of 40–80mg twice daily in patients experiencing a phase of acute illness, and at a dosage of 20–80mg twice daily in those with chronic schizophrenia or schizoaffective disorder .
Metabolic Pathways
This compound is metabolized through several pathways: N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, oxidation at sulfur resulting in the formation of sulfoxide and sulfone, reductive cleavage of the benzisothiazole moiety, and hydration of the C=N bond and subsequent sulfur oxidation or N-dearylation of the benzisothiazole moiety .
Transport and Distribution
Ziprasidone is heavily metabolized in the liver with less than 5% of the drug excreted unchanged in the urine .
Subcellular Localization
The subcellular localization of a compound can provide valuable insights into its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo ziprasidone typically involves the oxidation of ziprasidone. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at controlled temperatures to ensure the selective oxidation of the indoline ring to form the 3-oxo derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-shear granulation and milling techniques to ensure uniform particle size and distribution . The compound is then purified using crystallization or chromatography methods to achieve the desired purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo ziprasidone undergoes various chemical reactions, including:
Oxidation: Conversion of ziprasidone to this compound using oxidizing agents.
Reduction: Reduction of the 3-oxo group back to the original ziprasidone structure using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the piperazine ring or the benzisothiazole moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, dichloromethane, ethanol.
Major Products:
Oxidation: this compound.
Reduction: Ziprasidone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Oxo ziprasidone is used as a reference standard in analytical chemistry to identify and quantify impurities in ziprasidone formulations . It is also used in studies to understand the stability and degradation pathways of ziprasidone.
Biology: In biological research, this compound is used to study the metabolic pathways and biotransformation of ziprasidone in the body . It helps in understanding the pharmacokinetics and pharmacodynamics of ziprasidone and its metabolites.
Medicine: The compound is investigated for its potential therapeutic effects and side effects in comparison to ziprasidone. It is also used in clinical studies to evaluate the safety and efficacy of ziprasidone formulations .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of ziprasidone-based medications. It ensures that the final product meets the required purity and safety standards .
Comparison with Similar Compounds
Ziprasidone: The parent compound, used as an antipsychotic.
Lurasidone: Another atypical antipsychotic with a similar mechanism of action.
Iloperidone: Shares structural similarities and pharmacological properties with ziprasidone.
Aripiprazole: Atypical antipsychotic with partial agonist activity at dopamine receptors.
Uniqueness: 3-Oxo ziprasidone is unique due to its specific structural modification, which results in distinct pharmacokinetic and pharmacodynamic properties compared to ziprasidone and other similar compounds . Its role as an impurity and reference standard in pharmaceutical research further highlights its importance in ensuring the quality and safety of ziprasidone-based medications.
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-16-12-17-15(19(27)21(28)23-17)11-13(16)5-6-25-7-9-26(10-8-25)20-14-3-1-2-4-18(14)29-24-20/h1-4,11-12H,5-10H2,(H,23,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHQRPYTDLERQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3=O)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151253 | |
Record name | 3-Oxo ziprasidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-56-6 | |
Record name | 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo ziprasidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo ziprasidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-OXO ZIPRASIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C2079297J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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